molecular formula C15H16FN3O5S B5701022 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide

2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B5701022
M. Wt: 369.4 g/mol
InChI Key: NHSPDFLEBOWICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in the scientific community due to its potential in epigenetic research and drug development.

Mechanism of Action

2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide inhibits JMJD3 activity by binding to its catalytic domain and preventing it from demethylating H3K27me3. This results in an accumulation of H3K27me3, leading to transcriptional repression of target genes. 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to be selective for JMJD3 over other histone demethylases, making it a valuable tool for studying the specific role of JMJD3 in biological processes.
Biochemical and Physiological Effects:
2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of JMJD3 activity by 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has been linked to changes in gene expression, cell proliferation, differentiation, and apoptosis. 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide is its specificity for JMJD3, allowing for the study of the specific role of JMJD3 in biological processes. 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to be effective in vivo, making it a valuable tool for studying the role of JMJD3 in animal models. However, 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has limited solubility in aqueous solutions, making it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide in scientific research. One area of interest is the role of JMJD3 in cancer development and progression. 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the proliferation of cancer cells, suggesting that targeting JMJD3 with 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide could be a potential therapeutic strategy for cancer treatment. Another potential future direction is the use of 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide in the study of neurodegenerative diseases, as JMJD3 has been implicated in the regulation of neuronal gene expression. Overall, 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has the potential to be a valuable tool for studying the role of JMJD3 in various biological processes and for the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide involves a multi-step process, starting with the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-chlorobenzamide. The final step involves the reaction of this intermediate with morpholine and sulfonyl chloride to yield 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide.

Scientific Research Applications

2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research to study the role of JMJD3 in various biological processes. JMJD3 is a histone demethylase that specifically demethylates H3K27me3, a repressive histone mark, and plays an important role in regulating gene expression. 2-fluoro-N-(5-methyl-3-isoxazolyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit JMJD3 activity and subsequently increase H3K27me3 levels, leading to changes in gene expression.

properties

IUPAC Name

2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O5S/c1-10-8-14(18-24-10)17-15(20)12-9-11(2-3-13(12)16)25(21,22)19-4-6-23-7-5-19/h2-3,8-9H,4-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSPDFLEBOWICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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